4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid
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Overview
Description
4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid is an organic compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 4-hydroxy-2-isopropylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the difluoroethoxy group, which can enhance metabolic stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Similar structure but with an additional fluorine atom on the benzoic acid ring.
Uniqueness
4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid is unique due to the combination of the difluoroethoxy and isopropyl groups, which confer distinct chemical and physical properties. The presence of the difluoroethoxy group enhances metabolic stability and lipophilicity, while the isopropyl group provides additional steric hindrance, potentially affecting the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-7(2)10-5-8(17-6-11(13)14)3-4-9(10)12(15)16/h3-5,7,11H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLYYBYSRXZWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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